molecular formula C14H12N2O3S B2505160 (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid CAS No. 756859-00-4

(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid

Cat. No.: B2505160
CAS No.: 756859-00-4
M. Wt: 288.32
InChI Key: VSMIOQNPRCYJKR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid” is a compound used for proteomics research . Its molecular formula is C14H12N2O3S and it has a molecular weight of 288.32 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H12N2O3S . The InChI key for this compound is VSMIOQNPRCYJKR-BQYQJAHWSA-N .

Scientific Research Applications

Polymer Modification and Biological Activities

A study by Aly and El-Mohdy (2015) discusses the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-aminothiazole. These modified polymers displayed enhanced thermal stability and promising biological activities, indicating potential for medical applications.

Photophysical Properties and Viscosity Studies

Research by Jachak et al. (2021) synthesizes novel d-π-A type chromophores, including derivatives similar to the given chemical structure. They explore the effects of structural manipulations on photophysical properties and viscosity, providing insights into intramolecular charge transfer characteristics.

Synthesis of Organic Sensitizers for Solar Cells

Kim et al. (2006) in their study titled "Molecular engineering of organic sensitizers for solar cell applications", detail the synthesis of novel organic sensitizers for solar cells, involving functionalized unsymmetrical organic sensitizers with cyanoacrylic acid groups, showcasing the role of such compounds in improving solar cell efficiency.

Synthesis of Acyl-CoA Cholesterol Acyltransferase Inhibitors

A study by Ogino et al. (2011) discusses the synthesis and biological evaluation of acyl-CoA cholesterol acyltransferase inhibitors. This includes the synthesis of compounds similar to the provided structure, emphasizing their role in developing anti-atherosclerotic agents.

Fluorescent Probe Development for Cysteine Sensing

Dai et al. (2014) in their research titled "A simple and effective coumarin-based fluorescent probe for cysteine" developed a fluorescent probe for cysteine detection, utilizing acrylic acid derivatives. This highlights the potential of such compounds in bioanalytical applications.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in proteomics research , it’s likely that future research will continue to explore its potential applications in this field.

Properties

IUPAC Name

(E)-3-[2-(N-acetylanilino)-1,3-thiazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10(17)16(12-5-3-2-4-6-12)14-15-11(9-20-14)7-8-13(18)19/h2-9H,1H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMIOQNPRCYJKR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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